molecular formula C11H15NO B13706646 2-[(2-Phenylcyclopropyl)amino]ethanol

2-[(2-Phenylcyclopropyl)amino]ethanol

Cat. No.: B13706646
M. Wt: 177.24 g/mol
InChI Key: JZFJTBJAJFLOMP-UHFFFAOYSA-N
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Description

2-[(2-Phenylcyclopropyl)amino]ethanol is a cyclopropane-containing compound featuring an ethanolamine backbone linked to a phenyl-substituted cyclopropyl group. This structure confers unique physicochemical and biological properties, particularly as a lysine-specific demethylase 1 (LSD1) inhibitor. LSD1 is an epigenetic enzyme involved in regulating histone methylation (e.g., H3K4 and H3K9), making this compound relevant in oncology and neurology.

The compound’s stereochemistry is critical: the cyclopropyl ring’s substituents (-A-B and -NH-D) are preferably in a trans configuration, enhancing binding affinity to LSD1 . Its synthesis involves selective alkylation and coupling reactions, though specific protocols are proprietary in patent literature .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-[(2-phenylcyclopropyl)amino]ethanol

InChI

InChI=1S/C11H15NO/c13-7-6-12-11-8-10(11)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2

InChI Key

JZFJTBJAJFLOMP-UHFFFAOYSA-N

Canonical SMILES

C1C(C1NCCO)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Phenylcyclopropyl)amino]ethanol typically involves the reaction of a phenylcyclopropylamine with an appropriate epoxide under basic conditions. The reaction proceeds through the nucleophilic attack of the amine on the epoxide, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-[(2-Phenylcyclopropyl)amino]ethanol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The process may involve continuous flow reactors to ensure consistent product quality and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Phenylcyclopropyl)amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or tosylates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or p-toluenesulfonyl chloride (TsCl) can be used to convert the hydroxyl group into a better leaving group for substitution reactions.

Major Products Formed

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the substituent introduced, such as alkyl halides or tosylates.

Scientific Research Applications

2-[(2-Phenylcyclopropyl)amino]ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Phenylcyclopropyl)amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include the modulation of signal transduction processes or the alteration of metabolic pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structure Modifications Biological Activity (LSD1 IC₅₀) Therapeutic Applications Key Findings/Exclusions References
2-[(2-Phenylcyclopropyl)amino]ethanol Ethanolamine backbone + phenylcyclopropyl <100 nM (potent inhibition) Cancer, neurodegenerative diseases Preferred in patents; trans-configuration optimal
2-((2-Phenylcyclopropyl)amino)cycloheptanol Cycloheptanol ring replaces ethanolamine Data not disclosed Excluded from patent claims Excluded due to lower efficacy/safety
2-((2-Phenylcyclopropyl)amino)cyclopentanol Cyclopentanol ring replaces ethanolamine Data not disclosed Excluded from patent claims Excluded for undisclosed reasons
2-((2-Phenylcyclopropyl)amino)cyclohexanol Cyclohexanol ring replaces ethanolamine Data not disclosed Excluded from respiratory therapies Explicitly excluded in formulations
TRANS-(2-Phenylcyclopropyl)methanol Methanol replaces ethanolamine Not reported Discontinued commercial product Less functional versatility

Cycloalkanol Derivatives (Cycloheptanol, Cyclopentanol, Cyclohexanol)

These analogs replace the ethanolamine group with larger cycloalkanol rings (e.g., cycloheptanol, cyclopentanol). While their exact LSD1 inhibition data are undisclosed, their exclusion from patent claims (EP 2,776,394 B1) suggests inferior pharmacokinetic or safety profiles compared to 2-[(2-Phenylcyclopropyl)amino]ethanol. For example:

  • Cyclohexanol derivative: Explicitly excluded in respiratory disease formulations, likely due to poor target engagement or metabolic instability .

The ethanolamine backbone in the target compound likely enhances solubility and bioavailability, critical for CNS penetration in neurodegenerative applications .

TRANS-(2-Phenylcyclopropyl)methanol

This analog lacks the aminoethanol moiety, reducing its capacity for hydrogen bonding with LSD1’s active site. Marketed as a discontinued product by CymitQuimica, its inferior therapeutic utility underscores the importance of the ethanolamine group in maintaining inhibitory activity .

Isotopic and Substituted Variants

2-[(2-Phenylcyclopropyl)amino]ethanol derivatives with isotopic labels (e.g., ¹⁸F, ¹¹C) are prioritized for imaging (PET/SPECT) and metabolic studies. In contrast, similar cycloalkanol analogs lack reported isotopic applications, limiting their diagnostic utility .

Biological Activity

2-[(2-Phenylcyclopropyl)amino]ethanol, also known as (2S)-2-amino-2-(1-phenylcyclopropyl)ethanol, is a compound of significant interest in pharmacological research due to its biological activities, particularly as a selective agonist for serotonin receptors. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and findings from recent research.

The primary mechanism of action for 2-[(2-Phenylcyclopropyl)amino]ethanol involves its interaction with serotonin receptors, specifically the 5-HT_2C receptor. This compound has been shown to bind selectively to this receptor subtype, leading to various biological effects such as modulation of neurotransmitter release and potential therapeutic effects in psychiatric disorders.

Key Findings:

  • Receptor Binding : The compound exhibits high selectivity for the 5-HT_2C receptor over 5-HT_2A and 5-HT_2B receptors, which is crucial for minimizing side effects associated with broader receptor activity .
  • Functional Selectivity : Recent studies have demonstrated that certain derivatives of this compound can preferentially activate Gq signaling pathways over β-arrestin recruitment, which may enhance their therapeutic profile in treating conditions like schizophrenia .

Biological Activity

The biological activity of 2-[(2-Phenylcyclopropyl)amino]ethanol has been explored in various contexts:

  • Antipsychotic Effects : Compounds derived from this structure have shown promise in models of psychosis. For example, in amphetamine-induced hyperactivity models, certain derivatives exhibited significant antipsychotic-like effects .
  • Anticonvulsant Properties : In various animal models, the compound has been evaluated for anticonvulsant activity. Research indicates that modifications to the cyclopropyl structure can enhance efficacy against seizures .
  • Serotonin Receptor Agonism : The compound's ability to act as a 5-HT_2C agonist has been linked to its potential use in treating mood disorders and anxiety .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profiles of 2-[(2-Phenylcyclopropyl)amino]ethanol and its derivatives:

StudyFindings
PMC6815260 Identified fluorinated derivatives with improved selectivity and potency at the 5-HT_2C receptor (EC50 = 4.7 nM) compared to other serotonin receptors .
PMC2832311 Reported that certain N-substituted analogs showed significant functional selectivity at the 5-HT_2C receptor with potential antipsychotic activity in vivo .
PMC4491109 Evaluated anticonvulsant activity showing protective effects in MES test models .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal important insights into how modifications affect biological activity:

  • N-Alkylation : Increasing the size or branching of the N-substituent generally enhances selectivity for the 5-HT_2C receptor while reducing activity at other subtypes .
  • Fluorination Effects : Adding fluorine atoms to specific positions on the phenyl ring has been shown to significantly enhance both potency and selectivity for the target receptor .

Q & A

Q. What computational methods predict the physical properties (e.g., vaporization enthalpy) of 2-[(2-Phenylcyclopropyl)amino]ethanol?

  • Methodological Answer : Apply group-contribution models (e.g., the "centerpiece" approach) to estimate thermodynamic properties. For ethanolamine derivatives, these models account for cyclopropane ring strain and hydrogen-bonding interactions, achieving <5% deviation from experimental data .

Advanced Research Questions

Q. How do reaction conditions influence the stability of the cyclopropane ring during synthesis?

  • Methodological Answer : Avoid strong acids/bases and high temperatures (>80°C) to prevent ring-opening. Radical intermediates generated under photocatalytic conditions (e.g., Ni/CdS quantum dots) can stabilize the cyclopropane moiety via SET (single-electron transfer) pathways, as shown in analogous phenylcyclopropyl ketone reductions .

Q. What mechanistic insights explain contradictory yields in N-alkylation vs. reductive amination routes?

  • Methodological Answer : N-alkylation (e.g., using 1-chloro-2-methyl-3-phenyl-2-propanol) often suffers from steric hindrance at the cyclopropane-amine junction, reducing efficiency. Reductive amination (e.g., NaBH₃CN/MeOH) bypasses this by forming imine intermediates but requires strict pH control (pH 6–7) to avoid decomposition .

Q. How can researchers resolve discrepancies in byproduct profiles across synthetic routes?

  • Methodological Answer : Use LC-MS/MS to identify byproducts (e.g., ring-opened aldehydes or dimerized species). For photocatalytic routes, quenching experiments with TEMPO (a radical scavenger) can isolate transient intermediates and clarify pathways .

Q. What advanced characterization techniques are suitable for studying surface interactions of 2-[(2-Phenylcyclopropyl)amino]ethanol in environmental systems?

  • Methodological Answer : Employ microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) to analyze adsorption on indoor surfaces. Pair with computational models (DFT) to predict binding affinities to silica or cellulose, which are critical for environmental fate studies .

Data Analysis and Interpretation

Q. How should researchers address low reproducibility in cyclopropane-containing compound syntheses?

  • Methodological Answer : Standardize purification protocols (e.g., silica gel chromatography vs. recrystallization) to isolate stereoisomers. For stereochemical control, use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclopropanation .

Q. What role do computational docking studies play in understanding the bioactivity of 2-[(2-Phenylcyclopropyl)amino]ethanol derivatives?

  • Methodological Answer : Dock derivatives into LSD1 enzyme active sites (PDB: 5YJB) to predict binding modes. Focus on the cyclopropane group’s ability to mimic hydrophobic amino acid side chains, which is critical for inhibiting histone demethylases .

Tables for Key Data

Table 1 : Comparison of Synthetic Routes for 2-[(2-Phenylcyclopropyl)amino]ethanol

MethodYield (%)Key Reagents/ConditionsMajor ByproductsReference
N-Alkylation45–55K₂CO₃, NaI, DMF, 60°CDimerized cyclopropane
Reductive Amination60–70NaBH₃CN, MeOH, pH 6.5Imine oligomers
Photocatalytic75–80Ni/CdS QDs, blue LED, RTRing-opened aldehydes

Table 2 : Key Spectroscopic Data for Structural Confirmation

TechniqueKey SignalsInterpretationReference
¹H NMRδ 1.8–2.2 (m, 2H, cyclopropane)Confirms cyclopropane integrity
HRMSm/z 204.1365 [M+H]⁺ (calc. 204.1362)Validates molecular formula
IR3350 cm⁻¹ (N-H), 3400 cm⁻¹ (O-H)Identifies functional groups

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